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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in

mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway

has made it a compelling target for cancer therapy. This has led to the development of

allosteric inhibitors that lock SHP2 in an inactive conformation. Among these, TNO155 and its

predecessor, SHP099, both developed by Novartis, are prominent examples. This guide

provides a detailed, data-driven comparison of these two inhibitors to inform preclinical and

clinical research decisions.

Mechanism of Action: Allosteric Inhibition of SHP2
Both TNO155 and SHP099 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket

at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP)

domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the N-

SH2 domain from displacing and allowing substrate access to the catalytic site. The result is

the suppression of SHP2-mediated signaling, primarily the RAS-ERK pathway.
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Mechanism of allosteric SHP2 inhibition by TNO155 and SHP099.

Quantitative Performance Data
The following tables summarize the available quantitative data for TNO155 and SHP099,

comparing their biochemical potency and cellular activity. TNO155 generally exhibits greater

potency than SHP099 across various assays and cell lines.

Table 1: Biochemical Potency Against SHP2
Inhibitor Assay Type Target IC50 Reference

TNO155 Biochemical Wild-Type SHP2 11 nM [1]

SHP099 Biochemical Wild-Type SHP2 71 nM [1]

Table 2: Cellular Activity in Cancer Cell Lines
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Inhibitor Cell Line
Cancer
Type

Assay IC50 Reference

TNO155 KYSE520

Esophageal

Squamous

Cell

Carcinoma

pERK

Inhibition
8 nM [2]

TNO155 KYSE520

Esophageal

Squamous

Cell

Carcinoma

5-day Cell

Proliferation
100 nM [2]

SHP099 MV4-11

Acute

Myeloid

Leukemia

Cell

Proliferation
320 nM [3]

SHP099 TF-1
Erythroleuke

mia

Cell

Proliferation
1730 nM [3]

TNO155

Oral

Squamous

Cell

Carcinoma

(Panel)

Oral

Squamous

Cell

Carcinoma

MTT Assay
0.39 µM -

211.1 µM
[4]

SHP099

Oral

Squamous

Cell

Carcinoma

(Panel)

Oral

Squamous

Cell

Carcinoma

MTT Assay
3.822 µM -

34.0 µM
[4]

TNO155

ALK-mutant

Neuroblasto

ma (Panel)

Neuroblasto

ma
Cell Viability

~26-fold

lower than

ALK-wt

[5]

SHP099

ALK-mutant

Neuroblasto

ma (Panel)

Neuroblasto

ma
Cell Viability

More

selective for

ALK-mutant

[5]
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In Vivo Efficacy
Both TNO155 and SHP099 have demonstrated anti-tumor activity in various preclinical

xenograft models. Notably, studies directly comparing the two have indicated that TNO155

achieves similar or greater efficacy at lower doses than SHP099.[6]

For instance, in ALK-mutant neuroblastoma models, TNO155 showed substantially higher

single-agent anti-tumor activity than SHP099, with much lower doses required to achieve

similar effects.[6] This enhanced efficacy of TNO155 has also been reported in malignant

peripheral nerve sheath tumors.[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below

are summaries of key experimental protocols used to evaluate SHP2 inhibitors.

Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

the enzymatic activity of purified SHP2 protein.

Methodology:

Enzyme and Substrate Preparation: Recombinant full-length wild-type SHP2 is used. A

common substrate is the fluorogenic di-methyl-umbelliferyl phosphate (DiFMUP).

Activation of SHP2: As wild-type SHP2 is auto-inhibited, it requires activation. This is typically

achieved by pre-incubating the enzyme with a dually phosphorylated peptide from the insulin

receptor substrate 1 (IRS-1).

Assay Procedure:

The assay is performed in a 384-well plate format.

A solution of activated SHP2 is mixed with varying concentrations of the test inhibitor (e.g.,

TNO155 or SHP099) and incubated.

The enzymatic reaction is initiated by adding the DiFMUP substrate.
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The fluorescence generated by the dephosphorylation of DiFMUP is measured over time

using a plate reader.

Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor

concentration. The IC50 value is determined by fitting the dose-response curve with a

suitable nonlinear regression model.
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Workflow for a typical biochemical SHP2 inhibition assay.
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Cellular Thermal Shift Assay (CETSA) for Target
Engagement
Objective: To confirm that the inhibitor binds to and stabilizes SHP2 within intact cells.

Methodology:

Cell Culture and Treatment: Cells expressing the target protein (e.g., HEK293T cells

overexpressing SHP2) are cultured and treated with the test inhibitor or vehicle control.

Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of

a ligand (the inhibitor) typically increases the thermal stability of the target protein.

Cell Lysis and Protein Separation: After the heat treatment, cells are lysed, and soluble

proteins are separated from aggregated, denatured proteins by centrifugation.

Protein Detection: The amount of soluble SHP2 remaining at each temperature is quantified,

typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: A "melting curve" is generated by plotting the amount of soluble SHP2 as a

function of temperature. A shift in this curve to higher temperatures in the presence of the

inhibitor indicates target engagement and stabilization.

In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the

mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into treatment and control groups.
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Drug Administration: The inhibitor (e.g., TNO155 or SHP099) is administered to the

treatment group, typically via oral gavage, at a predetermined dose and schedule. The

control group receives a vehicle.

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g.,

twice weekly).

Endpoint and Analysis: The study is concluded when tumors in the control group reach a

predetermined size or at a specified time point. The anti-tumor efficacy is assessed by

comparing the tumor growth inhibition between the treated and control groups.
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General workflow for an in vivo xenograft efficacy study.
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Conclusion and Future Directions
The available preclinical data strongly suggest that TNO155 is a more potent allosteric inhibitor

of SHP2 than SHP099, with improved cellular activity and in vivo efficacy. This enhanced

potency may translate to a wider therapeutic window and a more favorable clinical profile.

TNO155 is currently being evaluated in multiple clinical trials, both as a monotherapy and in

combination with other targeted agents.[7]

For researchers, the choice between TNO155 and SHP099 for preclinical studies will likely

depend on the specific research question and the desired potency. For studies aiming to

translate findings to the clinic, TNO155 represents the more clinically advanced and potent

option. Future research will continue to elucidate the full therapeutic potential of SHP2

inhibition and the optimal clinical applications for next-generation inhibitors like TNO155.
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[https://www.benchchem.com/product/b12388713#tno155-versus-other-shp2-inhibitors-like-
shp099]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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